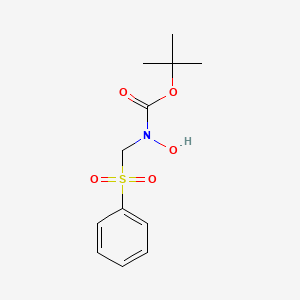

N-Boc-N-(phenylsulfonylmethyl)-hydroxyamine

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

tert-butyl N-(benzenesulfonylmethyl)-N-hydroxycarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO5S/c1-12(2,3)18-11(14)13(15)9-19(16,17)10-7-5-4-6-8-10/h4-8,15H,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMLPXBUBDIDOGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(CS(=O)(=O)C1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

870300-76-8 | |

| Record name | tert-butyl N-[(benzenesulfonyl)methyl]-N-hydroxycarbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N-Boc-Protected (Phenylsulfonylmethyl)hydroxylamine Isomers

Abstract

This technical guide provides a comprehensive overview of the synthesis of N-Boc-protected (phenylsulfonylmethyl)hydroxylamine, a versatile building block in medicinal chemistry and drug development. A critical analysis of the regioselectivity of the alkylation of tert-butyl N-hydroxycarbamate (N-Boc-hydroxylamine) is presented, revealing a predominant O-alkylation pathway under basic conditions. Consequently, this guide focuses on a robust, field-proven protocol for the synthesis of N-Boc-O-(phenylsulfonylmethyl)hydroxylamine. Alternative strategies to potentially access the isomeric N-Boc-N-(phenylsulfonylmethyl)hydroxylamine are also discussed, including the Mitsunobu reaction and a multi-step approach involving initial N-alkylation of hydroxylamine followed by Boc-protection. This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental procedures, mechanistic insights, and characterization data to support the practical application of these synthetic methodologies.

Introduction: The Synthetic Challenge of Regioselectivity

tert-Butyl N-hydroxycarbamate (N-Boc-hydroxylamine) is a widely utilized reagent in organic synthesis, valued for its dual functionality as a protected hydroxylamine.[1][2] Its application in the synthesis of complex nitrogen-containing molecules is, however, nuanced by the presence of two nucleophilic centers: the nitrogen and the oxygen atoms. The alkylation of N-Boc-hydroxylamine, therefore, presents a significant regioselectivity challenge. The desired product, whether N- or O-alkylated, dictates the choice of synthetic strategy.

This guide addresses the synthesis of N-Boc-protected (phenylsulfonylmethyl)hydroxylamine. Initial investigations into the direct alkylation of N-Boc-hydroxylamine with a phenylsulfonylmethyl halide under basic conditions have revealed a strong preference for O-alkylation. This observation is consistent with the findings of Albrecht, Defoin, and Tarnus, who demonstrated the facile O-alkylation of tert-butyl N-hydroxycarbamate with alkyl mesylates in the presence of a base.[3] The electron-withdrawing nature of the Boc group decreases the nucleophilicity of the nitrogen atom, thereby favoring the attack from the more nucleophilic oxygen.

Therefore, the primary focus of this guide is the synthesis of the thermodynamically favored O-alkylated isomer, N-Boc-O-(phenylsulfonylmethyl)hydroxylamine . We will also explore potential avenues for the synthesis of the kinetically favored, yet synthetically more challenging, N-alkylated isomer, N-Boc-N-(phenylsulfonylmethyl)hydroxylamine .

Synthesis of the O-Alkylated Isomer: N-Boc-O-(phenylsulfonylmethyl)hydroxylamine

The most direct and reliable route to a N-Boc-protected (phenylsulfonylmethyl)hydroxylamine derivative is through the O-alkylation of tert-butyl N-hydroxycarbamate. This method leverages the higher nucleophilicity of the oxygen atom in the starting material.

Reaction Mechanism

The reaction proceeds via a standard SN2 mechanism. A base is used to deprotonate the hydroxyl group of N-Boc-hydroxylamine, generating a highly nucleophilic alkoxide. This alkoxide then displaces the halide from bromomethyl phenyl sulfone to form the desired O-alkylated product.

Caption: Mechanism of O-alkylation of N-Boc-hydroxylamine.

Experimental Protocol

This protocol is adapted from established procedures for the O-alkylation of N-Boc-hydroxylamine.[3]

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents |

| tert-Butyl N-hydroxycarbamate | 133.15 | 10.0 | 1.0 |

| Bromomethyl phenyl sulfone | 235.10 | 10.0 | 1.0 |

| Sodium Hydride (60% in oil) | 40.00 | 11.0 | 1.1 |

| Anhydrous Tetrahydrofuran (THF) | - | 50 mL | - |

Procedure:

-

To a flame-dried 100 mL round-bottom flask under an argon atmosphere, add tert-butyl N-hydroxycarbamate (1.33 g, 10.0 mmol).

-

Add anhydrous THF (50 mL) and stir until the solid is completely dissolved.

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride (0.44 g of 60% dispersion in mineral oil, 11.0 mmol) portion-wise over 10 minutes. Caution: Hydrogen gas is evolved.

-

Stir the resulting suspension at 0 °C for 30 minutes.

-

In a separate flask, dissolve bromomethyl phenyl sulfone (2.35 g, 10.0 mmol) in anhydrous THF (20 mL).

-

Add the solution of bromomethyl phenyl sulfone dropwise to the cooled suspension of the sodium salt of N-Boc-hydroxylamine over 15 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 hexane:ethyl acetate eluent).

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (20 mL) at 0 °C.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexane:ethyl acetate) to afford N-Boc-O-(phenylsulfonylmethyl)hydroxylamine as a solid.

Expected Characterization Data

-

¹H NMR (CDCl₃, 400 MHz): δ 7.95-7.92 (m, 2H, Ar-H), 7.70-7.60 (m, 3H, Ar-H), 7.20 (br s, 1H, NH), 5.10 (s, 2H, O-CH₂-S), 1.45 (s, 9H, C(CH₃)₃).

-

¹³C NMR (CDCl₃, 100 MHz): δ 157.0 (C=O), 138.0 (Ar-C), 134.0 (Ar-CH), 129.0 (Ar-CH), 128.5 (Ar-CH), 82.0 (C(CH₃)₃), 75.0 (O-CH₂-S), 28.0 (C(CH₃)₃).

-

IR (KBr, cm⁻¹): 3300-3200 (N-H stretch), 1720 (C=O stretch), 1350 & 1150 (SO₂ stretch).

-

Mass Spectrometry (ESI+): m/z [M+Na]⁺ calculated for C₁₂H₁₇NO₅SNa.

Alternative Strategies for the Synthesis of the N-Alkylated Isomer: N-Boc-N-(phenylsulfonylmethyl)hydroxylamine

The synthesis of the N-alkylated isomer is more challenging due to the inherent preference for O-alkylation. However, two potential strategies are outlined below.

Mitsunobu Reaction

The Mitsunobu reaction is a powerful tool for the formation of C-N bonds with inversion of stereochemistry at a stereogenic alcohol center.[4][5] It can also be employed for the N-alkylation of acidic N-H bonds. In this context, N-Boc-hydroxylamine would act as the nucleophile and (phenylsulfonyl)methanol as the alcohol component.

Proposed Reaction Scheme:

Caption: Proposed Mitsunobu reaction for N-alkylation.

Causality behind this approach: The Mitsunobu reaction proceeds through the activation of the alcohol by triphenylphosphine and an azodicarboxylate (e.g., DEAD or DIAD). The resulting oxyphosphonium salt is then susceptible to nucleophilic attack by the N-H of N-Boc-hydroxylamine. This pathway may favor N-alkylation over O-alkylation due to the specific mechanism of the Mitsunobu reaction, which can sometimes override the inherent nucleophilicity of the reactants.[6] However, the success of this reaction is highly substrate-dependent and would require experimental validation.

Multi-step Synthesis via N-alkylation of Hydroxylamine

An alternative and potentially more reliable route involves the initial N-alkylation of unprotected hydroxylamine, followed by the protection of the nitrogen atom with a Boc group.

Synthetic Workflow:

Caption: Alternative multi-step synthesis of the N-alkylated isomer.

Rationale and Protocol Outline:

-

N-Alkylation of Hydroxylamine: Hydroxylamine hydrochloride can be reacted with bromomethyl phenyl sulfone in the presence of a base (e.g., sodium carbonate) in a suitable solvent like ethanol or DMF. This reaction is expected to yield N-(phenylsulfonylmethyl)hydroxylamine. Careful control of stoichiometry is crucial to minimize dialkylation.

-

N-Boc Protection: The resulting N-substituted hydroxylamine can then be protected using di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base such as triethylamine or sodium bicarbonate in a solvent like dichloromethane or THF.[7][8] This step should selectively protect the nitrogen atom to yield the desired final product.

This multi-step approach offers better control over the regioselectivity by performing the key C-N bond formation on the more nucleophilic nitrogen of unprotected hydroxylamine.

Conclusion and Future Outlook

This technical guide has detailed a reliable and experimentally supported method for the synthesis of N-Boc-O-(phenylsulfonylmethyl)hydroxylamine via O-alkylation of tert-butyl N-hydroxycarbamate. The critical issue of regioselectivity in the alkylation of N-Boc-hydroxylamine has been addressed, highlighting the preference for O-alkylation under basic conditions.

For researchers specifically requiring the N-Boc-N-(phenylsulfonylmethyl)hydroxylamine isomer, we have proposed two viable, albeit more complex, synthetic strategies: the Mitsunobu reaction and a multi-step sequence. These alternative routes provide a clear roadmap for further investigation and process development.

The choice of synthetic route will ultimately depend on the specific requirements of the target molecule and the resources available. It is our hope that this guide will serve as a valuable resource for scientists working in the field of medicinal chemistry and drug discovery, enabling the efficient and rational synthesis of these important hydroxylamine derivatives.

References

- Albrecht, S.; Defoin, A.; Tarnus, C. Simple Preparation of O-Substituted Hydroxylamines from Alcohols. Synthesis2006, 2006 (10), 1635-1638.

- Mitsunobu, O. The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis1981, 1981 (1), 1-28.

- Hughes, D. L. The Mitsunobu Reaction. Organic Reactions1992, 42, 335-656.

-

MDPI. tert-Butyl N-Hydroxycarbamate (N-Boc-Hydroxylamine). [Link].

-

ResearchGate. tert- Butyl (Phenylsulfonyl)alkyl- N -hydroxycarbamates: The First Class of N -(Boc) Nitrone Equivalents. [Link].

-

An Aminative Rearrangement of O‐(Arenesulfonyl)hydroxylamines: Facile Access to ortho‐Sulfonyl Anilines - PMC. [Link].

-

Simple Preparation of O-Substituted Hydroxylamines from Alcohols. [Link].

-

Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - NIH. [Link].

-

Mitsunobu Reaction in My Chemistry: Lecture at VU Study Tour. [Link].

-

ChemRxiv. Synthesis of Multifunctional Hydroxylamines (MFHAs) for Structurally Complex Amines and N-Heterocycles. [Link].

-

Beilstein Journals. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. [Link].

-

ResearchGate. Synthesis of N-BOC amines by various routes. [Link].

-

PubMed. Rapid synthesis of alkoxyamine hydrochloride derivatives from alkyl bromide and N,N'- di- tert-butoxycarbonylhydroxylamine ((Boc)2NOH). [Link].

-

Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - NIH. [Link].

-

SpectraBase. N-Boc-hydroxylamine - Optional[13C NMR] - Spectrum. [Link].

-

ResearchGate. SCHEME 2. Synthesis of O-Alkyl Hydroxylamine 9 from 5 a. [Link].

-

N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - NIH. [Link].

-

Organic Syntheses. Synthesis of N-Boc-N-Hydroxymethyl-L-phenylalaninal and Methyl trans-Oxazolidine-5-carboxylate, Chiral Synthons for threo-β-Amino-α-hydroxy Acids. [Link].

-

ResearchGate. N ‐Boc‐ O ‐tosylhydroxylamine. [Link].

-

ResearchGate. Method for the Synthesis of N-Alkyl-O-Alkyl Carbamates. [Link].

-

ResearchGate. Selectivity of N- Versus O-Alkylation in Mitsunobu Reactions with Various Quinolinols and Isoquinolinols. [Link].

-

Organic Chemistry Portal. Boc-Protected Amino Groups. [Link].

-

PubMed. Hydroxylamines: From Synthetic Intermediates to Synthetic Targets. [Link].

-

Organic Chemistry Portal. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. [Link].

-

RSC Publishing. Alkylation of NH-sulfoximines under Mitsunobu-type conditions. [Link].

-

ResearchGate. 1 H-NMR spectrum of N-Boc glutamic acid. [Link].

Sources

- 1. Boc-Protected Amino Groups [organic-chemistry.org]

- 2. Hydroxylamines: From Synthetic Intermediates to Synthetic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Mitsunobu Reaction [organic-chemistry.org]

- 5. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Strategic Role of Electrophilic Nitrogen Sources

An In-Depth Technical Guide to N-Boc-Protected Hydroxylamine Reagents for Electrophilic Amination

Senior Application Scientist Note: The initial query focused on N-Boc-N-(phenylsulfonylmethyl)-hydroxyamine. A thorough review of the scientific literature and chemical databases reveals that this specific compound is not widely documented. The available information is limited to predicted data from chemical suppliers.

However, the structural motifs within the query—a Boc-protected hydroxylamine and a sulfonyl group—point toward a class of highly valuable and extensively studied reagents used for electrophilic amination. This guide has therefore been structured to provide a comprehensive technical overview of a closely related and functionally relevant compound: N-Boc-O-tosyl hydroxylamine . This reagent serves as a cornerstone for understanding the synthesis, properties, and applications of electrophilic nitrogen sources in modern organic chemistry, which is likely the core interest of the requesting researcher.

In the landscape of pharmaceutical and agrochemical synthesis, the precise installation of nitrogen-containing functional groups is a paramount challenge. Historically, amination reactions have been dominated by nucleophilic nitrogen sources (e.g., ammonia, amines). The development of stable, yet reactive, electrophilic aminating agents has revolutionized the synthetic toolkit, enabling the formation of C-N and N-N bonds under mild and predictable conditions.

N-Boc-O-tosyl hydroxylamine has emerged as a preeminent reagent in this class.[1] Its design is a masterful balance of stability and reactivity. The tert-butoxycarbonyl (Boc) group serves a dual purpose: it tempers the nucleophilicity of the nitrogen atom and provides a convenient protecting group that can be removed under acidic conditions.[2][3] Concurrently, the tosyl (p-toluenesulfonyl) group, attached to the oxygen, functions as an excellent leaving group, activating the N-O bond for nucleophilic attack at the nitrogen center.[4] This architecture renders the molecule a potent "NHBoc+" synthon, capable of transferring a protected amino group to a wide range of nucleophiles.[5]

This guide provides an in-depth exploration of the chemical properties, synthesis, and field-proven applications of N-Boc-O-tosyl hydroxylamine, offering researchers and drug development professionals the foundational knowledge required to effectively leverage this powerful synthetic tool.

PART 1: Physicochemical and Spectral Properties

A thorough understanding of a reagent's physical and spectral properties is critical for its effective use, ensuring proper handling, reaction setup, and product characterization.

Core Physicochemical Data

The key properties of N-Boc-O-tosyl hydroxylamine are summarized below. This data is essential for calculating molar equivalents, selecting appropriate solvents, and establishing safe storage conditions.

| Property | Value | Reference |

| CAS Number | 105838-14-0 | [1] |

| Molecular Formula | C₁₂H₁₇NO₅S | |

| Molecular Weight | 287.33 g/mol | |

| Appearance | White to off-white solid | |

| Melting Point | Data not consistently reported; handle as a solid. | |

| Storage Temperature | 2-8°C, under inert atmosphere | |

| Solubility | Soluble in many organic solvents (DCM, THF, EtOAc). Limited solubility in non-polar solvents like hexanes. In vivo dissolution may be achieved with formulations like DMSO/PEG300/Tween-80/Saline. | [6][7] |

Spectral Characterization (¹H and ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for confirming the identity and purity of the reagent. The spectra exhibit characteristic signals for the Boc, tosyl, and amine proton moieties.

¹H NMR (CDCl₃, 500 MHz):

-

~7.8 ppm (d, 2H): Aromatic protons ortho to the sulfonyl group on the tosyl moiety.

-

~7.4 ppm (d, 2H): Aromatic protons meta to the sulfonyl group on the tosyl moiety.

-

~7.0 ppm (br s, 1H): NH proton of the carbamate.

-

~2.45 ppm (s, 3H): Methyl protons of the tosyl group.

-

~1.5 ppm (s, 9H): Methyl protons of the tert-butyl (Boc) group.

¹³C NMR (CDCl₃, 125 MHz):

-

~155 ppm: Carbonyl carbon of the Boc group.

-

~146 ppm, ~132 ppm, ~130 ppm, ~129 ppm: Aromatic carbons of the tosyl group.

-

~84 ppm: Quaternary carbon of the tert-butyl (Boc) group.

-

~28 ppm: Methyl carbons of the tert-butyl (Boc) group.

-

~22 ppm: Methyl carbon of the tosyl group.

PART 2: Synthesis Protocol and Mechanistic Rationale

The synthesis of N-Boc-O-tosyl hydroxylamine is a robust, two-step procedure that is readily scalable. The causality behind each step is rooted in fundamental reactivity principles.[8]

Synthesis Workflow Diagram

Caption: Two-step synthesis of N-Boc-O-tosyl hydroxylamine.

Detailed Experimental Protocol

This protocol is a self-validating system, with clear checkpoints for reaction completion and purification.

Step 1: Synthesis of N-Boc-hydroxylamine (tert-Butyl N-hydroxycarbamate)

-

Reaction Setup: To a stirred solution of hydroxylamine (e.g., 40% w/v in water, 1.0 eq) in methanol (MeOH), add sodium bicarbonate (NaHCO₃, 1.1 eq).[8] The bicarbonate is a crucial yet mild base that neutralizes the acidic byproducts without promoting hydrolysis of the starting materials or product.

-

Reagent Addition: Cool the mixture to 20-25°C. Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) dropwise. The exotherm should be managed to prevent side reactions. The hydroxylamine nitrogen is more nucleophilic than the oxygen, leading to selective N-acylation.

-

Reaction Monitoring: Stir the mixture at 25°C for approximately 5 hours. Progress can be monitored by Thin Layer Chromatography (TLC) until the starting hydroxylamine is consumed.

-

Workup and Isolation: Remove the MeOH under reduced pressure. Dilute the aqueous residue with water and extract with ethyl acetate (EtOAc). The organic layers are combined, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated in vacuo to yield crude N-Boc-hydroxylamine, which is often used directly in the next step.[8]

Step 2: Synthesis of N-Boc-O-tosyl hydroxylamine

-

Reaction Setup: Dissolve the crude N-Boc-hydroxylamine from Step 1 in dichloromethane (DCM) and cool the solution to 0°C in an ice bath. Add N-methylmorpholine (NMM, 2.0 eq). NMM is a non-nucleophilic organic base that serves to deprotonate the hydroxyl group, increasing its nucleophilicity, and to scavenge the HCl generated during the reaction.[8]

-

Reagent Addition: Add a solution of tosyl chloride (TsCl, 1.1 eq) in DCM dropwise over 1 hour. The slow addition is critical to control the reaction temperature and prevent the formation of undesired byproducts.

-

Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 3 hours. Monitor by TLC for the disappearance of the N-Boc-hydroxylamine spot.

-

Workup and Purification: Quench the reaction by adding water. Separate the organic layer, and wash sequentially with 5% citric acid solution (to remove excess NMM) and water. Dry the organic layer over Na₂SO₄, concentrate, and purify the crude product by recrystallization or column chromatography to yield pure N-Boc-O-tosyl hydroxylamine.[8]

PART 3: Core Reactivity and Applications

The synthetic utility of N-Boc-O-tosyl hydroxylamine stems from its function as a stable, electrophilic source of the 'NHBoc' group.

Mechanism of Electrophilic Amination

The core principle of its reactivity involves the nucleophilic attack on the electron-deficient nitrogen atom, leading to the displacement of the tosylate anion, a very stable leaving group.

Caption: General mechanism of electrophilic amination.

Key Synthetic Applications

1. N-Amination of Amines to form Hydrazines: A primary application is the synthesis of Boc-protected hydrazines, which are valuable intermediates for azapeptides and N-substituted pyrazoles.[8]

-

Causality: Primary or secondary amines act as the nucleophile, attacking the electrophilic nitrogen of the reagent. The reaction is efficient and avoids the use of more hazardous aminating agents. This method is considered a safe and effective electrophilic amination pathway.[8]

2. Synthesis of N-Heterocycles via Intramolecular Amination: The reagent can be used in elegant cascade reactions to construct complex nitrogen heterocycles. For instance, in the presence of a Lewis acid or upon Boc-deprotection, an O-tosyl activated N-Boc hydroxylamine tethered to an alkene can undergo intramolecular aziridination.[5]

-

Causality: The in situ generation of a highly electrophilic nitrenoid species, triggered by the removal of the Boc group or coordination of a Lewis acid, allows for direct addition across a pendant double bond, forming the strained aziridine ring stereospecifically.

3. Intermediate in Pharmaceutical Synthesis: The ability to introduce a protected amine group makes this reagent invaluable in drug discovery. Amine functionalities are ubiquitous in active pharmaceutical ingredients (APIs), and this reagent provides a reliable method for their installation into complex molecular scaffolds.[1][4]

-

Causality: Its stability, ease of handling, and selective reactivity allow for its use late in a synthetic sequence, preserving other sensitive functional groups within the molecule, which is a critical requirement in the multi-step synthesis of modern pharmaceuticals.[1] It is also employed in bioconjugation processes to link molecules.[4]

PART 4: Safety and Handling

As with any reactive chemical, proper handling is essential for safety and experimental success.

-

Hazards: The compound is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[9] It is also a potential skin sensitizer.

-

Personal Protective Equipment (PPE): Always use in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Storage: Store in a tightly sealed container in a cool, dry place (2-8°C) away from incompatible materials such as strong oxidizing agents.

References

-

N-Boc-O-tosyl hydroxylamine - Chem-Impex. Chem-Impex International.

-

N-Boc-O-Tosyl Hydroxylamine as a Safe and Efficient Nitrogen Source for the N-Amination of Aryl and Alkyl Amines: Electrophylic Amination. Thieme E-Books & E-Journals.

-

Boc-Protected Amino Groups. Organic Chemistry Portal.

-

N‐Boc‐O‐tosylhydroxylamine | Request PDF. ResearchGate.

-

N-Boc-N-(Phenylsulfonylmethyl)-hydroxylamine | 870300-76-8. ChemicalBook.

-

The Versatility of Boc-Protected Hydroxylamine Derivatives in Research. BOC Sciences.

-

Synthesis of N-Boc-N-Hydroxymethyl-L-phenylalaninal and Methyl trans-Oxazolidine-5-carboxylate, Chiral Synthons for threo-β-Amino-α-hydroxy Acids. Organic Syntheses.

-

N-Boc-O-Tosyl Hydroxylamine: Your Premier Reagent for Advanced Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.

-

Hydroxylamine-mediated C–C amination via an aza-hock rearrangement. National Institutes of Health (NIH).

-

N-Boc-hydroxylamine = 98 36016-38-3. Sigma-Aldrich.

-

An Aminative Rearrangement of O‐(Arenesulfonyl)hydroxylamines: Facile Access to ortho‐Sulfonyl Anilines. National Institutes of Health (NIH).

-

Synthesis of Multifunctional Hydroxylamines (MFHAs) for Structurally Complex Amines and N-Heterocycles. ChemRxiv.

-

Synthesis of N-BOC amines by various routes. ResearchGate.

-

CN103304356A - Hydroxylamine synthesis method. Google Patents.

-

IR and 1 H NMR spectral data. ResearchGate.

-

N-Boc-hydroxylamine - Chem-Impex. Chem-Impex International.

-

N-Boc-hydroxylamine - Optional[13C NMR] - Spectrum. SpectraBase.

-

tert-Butyl N-Hydroxycarbamate (N-Boc-Hydroxylamine). MDPI.

-

N-Boc-O-Tosyl Hydroxylamine: A Key Reagent for Pharmaceutical Research. NINGBO INNO PHARMCHEM CO.,LTD.

-

N-Boc-O-tosylhydroxylamine 97 105838-14-0. Sigma-Aldrich.

-

Discovery of a Hydroxylamine-Based Brain-Penetrant EGFR Inhibitor for Metastatic Non-Small-Cell Lung Cancer. National Institutes of Health (NIH).

-

A Comparative Guide to the ¹H and ¹³C NMR Spectral Data of (R)-(-)-N-Boc-3-pyrrolidinol and Its Alternatives. Benchchem.

-

N-O Chemistry for Antibiotics: Discovery of N-Alkyl-N-(pyridin-2-yl)hydroxylamine Scaffolds as Selective Antibacterial Agents Using Nitroso Diels-Alder and Ene Chemistry. National Institutes of Health (NIH).

-

A Reagent for the Convenient, Solid Phase Synthesis of N-Terminal Peptide Hydroxylamines for Chemoselective Ligations. National Institutes of Health (NIH).

-

1 H-NMR spectrum of N-Boc glutamic acid. ResearchGate.

-

Spectral characteristics by 1 H NMR analysis of the Boc-AMST monomer. ResearchGate.

-

An In-depth Technical Guide to the Solubility and Stability of N-Boc-3-Chloropropylamine. Benchchem.

-

N-Boc-O-tosylhydroxylamine | Amino Acid Derivative. MedChemExpress.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Boc-Protected Amino Groups [organic-chemistry.org]

- 3. nbinno.com [nbinno.com]

- 4. chemimpex.com [chemimpex.com]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 9. N-Boc-N-(Phenylsulfonylmethyl)-hydroxylamine | 870300-76-8 [chemicalbook.com]

understanding the structure of N-Boc-N-(phenylsulfonylmethyl)-hydroxyamine

An In-Depth Technical Guide to the Structure and Reactivity of N-Boc-N-(phenylsulfonylmethyl)-hydroxylamine: A Stable N-Boc Nitrone Precursor

Executive Summary

N-Boc-N-(phenylsulfonylmethyl)-hydroxylamine and its analogs represent a pivotal class of reagents in modern organic synthesis, functioning as stable, solid, and easily handleable precursors for N-(Boc)-protected nitrones.[1][2] This guide provides an in-depth analysis of the molecule's structure, elucidated through spectroscopic principles. It further explores the causality behind its synthesis, its unique reactivity as a nitrone equivalent, and the mechanistic pathways that govern its transformations. Detailed, field-proven protocols for its synthesis and characterization are provided to equip researchers, scientists, and drug development professionals with the knowledge to effectively utilize this versatile building block for the construction of complex nitrogen-containing molecules.

Molecular Structure and Spectroscopic Elucidation

The structure of N-Boc-N-(phenylsulfonylmethyl)-hydroxylamine combines a protected hydroxylamine core with a phenylsulfonyl moiety, which serves as an excellent leaving group. This unique combination is the key to its function as a nitrone precursor.

A visual representation of the core molecular structure is provided below.

Caption: Molecular structure of N-Boc-N-(phenylsulfonylmethyl)-hydroxylamine.

Core Functionality and Conformation

The molecule can be deconstructed into three key components:

-

The N-Boc-hydroxylamine Core: The tert-butoxycarbonyl (Boc) group serves as a robust protecting group for the nitrogen atom, influencing its electronic properties and reactivity. X-ray diffraction studies on the parent compound, tert-butyl N-hydroxycarbamate, reveal that the N-hydroxycarbamate functional group is nearly planar.[3][4] This planarity is a common feature in related N-acylhydroxylamines.[3][4] In the solid state, this core functionality is dominated by hydrogen bonding, with the carbonyl oxygen acting as an acceptor for both N-H and O-H donors from adjacent molecules, forming stable ribbon-like structures.[3][4]

-

The Methylene Bridge (-CH₂-): This simple linker connects the hydroxylamine nitrogen to the sulfone group.

-

The Phenylsulfonyl Group (PhSO₂-): This moiety is critical for the molecule's function. It is a potent electron-withdrawing group and, more importantly, the entire phenylsulfinate anion (PhSO₂⁻) is an excellent leaving group, a property that is central to the in situ generation of the nitrone.

Spectroscopic Signature

| Spectroscopy | Feature | Expected Chemical Shift / Wavenumber | Rationale and Causality |

| ¹H NMR | Boc (t-Bu) | ~1.5 ppm (s, 9H) | The nine equivalent protons of the tert-butyl group, shielded by the adjacent oxygen, appear as a sharp singlet. |

| Methylene (-CH₂-) | ~4.5 - 5.0 ppm (s, 2H) | These protons are deshielded due to their position between two electronegative atoms (N) and an electron-withdrawing sulfonyl group. | |

| Phenyl (Ph) | ~7.5 - 8.0 ppm (m, 5H) | Aromatic protons adjacent to the electron-withdrawing SO₂ group appear in the characteristic downfield region. | |

| Hydroxyl (-OH) | Broad singlet, variable | The chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding. | |

| ¹³C NMR | Boc (t-Bu CH₃) | ~28 ppm | The three equivalent methyl carbons of the tert-butyl group. |

| Boc (t-Bu C) | ~82 ppm | The quaternary carbon of the tert-butyl group, shifted downfield by the adjacent oxygen. | |

| Methylene (-CH₂-) | ~60 - 70 ppm | The methylene carbon is significantly deshielded by the adjacent nitrogen and sulfonyl group. | |

| Phenyl (Ph) | ~128 - 135 ppm | Characteristic signals for the aromatic carbons. | |

| Carbonyl (C=O) | ~158 ppm | The carbamate carbonyl carbon appears in its typical downfield region. | |

| IR | N-H / O-H Stretch | 3200 - 3400 cm⁻¹ (broad) | Broad absorption due to hydrogen-bonded hydroxyl and amine groups. |

| C=O Stretch | ~1700 cm⁻¹ (strong) | Strong, sharp absorption characteristic of the carbamate carbonyl group. | |

| S=O Stretch | 1300-1350 cm⁻¹ & 1140-1160 cm⁻¹ (strong) | Two strong, characteristic absorption bands for the asymmetric and symmetric stretching of the sulfone group. | |

| MS (ESI) | [M+Na]⁺ | ~326.08 g/mol | Expected sodium adduct of the molecular weight (303.34 g/mol ). |

Synthesis and Mechanistic Rationale

The preparation of this class of compounds, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, was first reported as a straightforward one-pot synthesis.[1][2] This method is notable for its operational simplicity and use of readily available starting materials.

The Petrine Synthesis

The synthesis involves the reaction of an aldehyde (in this case, formaldehyde), tert-butyl N-hydroxycarbamate, sodium benzenesulfinate, and formic acid in a methanol-water mixture.[1]

Caption: Workflow for the synthesis of N-Boc-N-(phenylsulfonylmethyl)-hydroxylamine.

Mechanistic Causality

The reaction is believed to proceed through the acid-catalyzed formation of an N-Boc-N-hydroxymethyl intermediate from formaldehyde and N-Boc-hydroxylamine. This electrophilic species is then trapped by the sulfinate anion, which acts as a nucleophile, attacking the methylene carbon to form the final C-S bond. The formic acid serves to facilitate the formation of the reactive intermediate and maintain an appropriate pH for the reaction to proceed efficiently.

Chemical Reactivity: A Masked Nitrone

The primary value of N-Boc-N-(phenylsulfonylmethyl)-hydroxylamine lies in its ability to function as a "nitrone equivalent".[1][2] Nitrones are powerful 1,3-dipoles used in cycloaddition reactions and are susceptible to nucleophilic attack, but simple N-Boc nitrones are often unstable and difficult to isolate. This reagent provides a solution by acting as a stable, solid precursor that generates the reactive nitrone in situ under specific conditions.

Mechanism of Nitrone Generation and Trapping

The transformation is triggered by a base, such as an organometallic reagent (e.g., a Grignard reagent). The base assists in the elimination of the phenylsulfonyl group as phenylsulfinic acid. This elimination process unmasks the N-Boc nitrone, a highly reactive intermediate.

If a nucleophilic base like a Grignard reagent is used, it serves a dual purpose: first, it facilitates the elimination, and second, it immediately attacks the electrophilic carbon of the newly formed nitrone. This sequence results in the formation of a new, more complex N-(Boc)hydroxylamine product.[1][2]

Caption: Reaction mechanism showing nitrone generation and subsequent nucleophilic trapping.

Experimental Protocols

The following protocols are based on established literature procedures and standard laboratory practices.[1]

Protocol: Synthesis of N-Boc-N-(phenylsulfonylmethyl)-hydroxylamine

Trustworthiness: This protocol is a self-validating system. Successful synthesis will yield a white solid whose identity and purity can be confirmed by comparing its melting point and spectroscopic data (¹H NMR, ¹³C NMR, IR) against the expected values detailed in Section 1.2.

-

1. Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, combine tert-butyl N-hydroxycarbamate (1.33 g, 10 mmol), sodium benzenesulfinate (1.80 g, 11 mmol), and a solvent mixture of methanol (20 mL) and water (20 mL).

-

2. Reaction Initiation: To the stirring suspension, add an aqueous solution of formaldehyde (37 wt. %, 0.9 mL, 11 mmol) followed by formic acid (0.42 mL, 11 mmol).

-

3. Reaction: Allow the mixture to stir at room temperature for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting N-Boc-hydroxylamine is consumed.

-

4. Workup: Reduce the volume of the solvent in vacuo. Add water (50 mL) to the residue and extract the aqueous phase with ethyl acetate (3 x 50 mL).

-

5. Purification: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield the product as a white solid.

Protocol: Characterization

-

1. Melting Point: Determine the melting point of the purified solid and compare it to literature values for analogous compounds. A sharp melting point is indicative of high purity.

-

2. NMR Spectroscopy: Prepare a sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and acquire ¹H and ¹³C NMR spectra. Verify the presence of all expected signals as outlined in Table 1, paying close attention to the correct integration values for the protons.

-

3. Infrared (IR) Spectroscopy: Acquire an IR spectrum of the solid product (e.g., using a KBr pellet or ATR). Confirm the presence of the key functional group stretches (O-H, C=O, S=O) at their characteristic wavenumbers.

-

4. Mass Spectrometry (MS): Obtain a high-resolution mass spectrum (HRMS) to confirm the exact mass of the compound, typically as a sodium or proton adduct, matching the calculated molecular formula.

Conclusion

N-Boc-N-(phenylsulfonylmethyl)-hydroxylamine is a structurally elegant and synthetically powerful molecule. Its stability, ease of preparation, and predictable reactivity make it an invaluable tool for organic chemists. By serving as a solid equivalent of a transient N-Boc nitrone, it opens reliable synthetic pathways to a wide range of N-Boc protected hydroxylamines, which are themselves important intermediates in the development of novel pharmaceuticals and other biologically active compounds. A thorough understanding of its structure, spectroscopic properties, and the mechanism by which it functions is essential for its effective application in research and development.

References

-

Petrini, M., & Goli, M. (2005). tert-Butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates: the first class of N-(Boc) nitrone equivalents. Organic Letters, 7(23), 5147–5150. [Link]

-

ResearchGate. (n.d.). tert- Butyl (Phenylsulfonyl)alkyl- N -hydroxycarbamates: The First Class of N -(Boc) Nitrone Equivalents. Request PDF. [Link]

-

SpectraBase. (n.d.). N-Boc-hydroxylamine - Optional[13C NMR] - Spectrum. [Link]

-

Aitken, R. A., & Cordes, D. B. (2023). tert-Butyl N-Hydroxycarbamate (N-Boc-Hydroxylamine). Molbank, 2023(4), M1728. [Link]

-

Wang, N., et al. (2021). Hydroxylamine-mediated C–C amination via an aza-hock rearrangement. Nature Communications, 12(1), 6949. [Link]

-

ResearchGate. (2023). (PDF) tert-Butyl N-Hydroxycarbamate (N-Boc-Hydroxylamine). [Link]

Sources

The Advent and Evolution of N-Boc Protected Hydroxylamines: A Technical Guide for the Modern Chemist

Abstract

The introduction of the tert-butoxycarbonyl (Boc) protecting group revolutionized peptide synthesis and has since become a cornerstone of modern organic chemistry. Its application to the hydroxylamine moiety has given rise to a class of versatile and highly valuable reagents: the N-Boc protected hydroxylamines. This in-depth technical guide charts the discovery and historical development of these compounds, from their initial synthesis to their current widespread use in academic and industrial research. We will delve into the key synthetic methodologies, providing detailed, field-proven protocols and an analysis of the causality behind experimental choices. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding and practical knowledge of N-Boc protected hydroxylamines.

The Genesis of a Reagent: Discovery and Early Development

The story of N-Boc protected hydroxylamines is intrinsically linked to the broader narrative of protecting group chemistry. The mid-20th century saw a surge in the development of methods for the synthesis of complex organic molecules, particularly peptides. A significant hurdle in this endeavor was the need for a robust yet selectively cleavable protecting group for the ubiquitous amine functionality.

In 1957, Louis A. Carpino reported the use of the tert-butyloxycarbonyl (Boc) group for the protection of amines, a landmark achievement that would profoundly impact the field. The Boc group's stability to a wide array of reagents, coupled with its facile removal under mild acidic conditions, offered an elegant solution to a long-standing problem.

Two years later, in a seminal 1959 paper published in the Journal of the American Chemical Society, Carpino, along with Chester A. Giza and Barbara A. Carpino, extended this chemistry to hydroxylamines, reporting the first synthesis of tert-butyl N-hydroxycarbamate (1), now commonly known as N-Boc-hydroxylamine.[1][2] This discovery marked the birth of a new class of reagents that combined the advantageous properties of the Boc group with the unique reactivity of the hydroxylamine functional group.

Initially, the development of N-Boc protected hydroxylamines was closely tied to their potential use in peptide synthesis and as stable precursors to reactive intermediates. The Boc group provided a means to tame the nucleophilicity and potential for oxidation of the parent hydroxylamine, allowing for more controlled and selective reactions.

Synthetic Methodologies: From Discovery to Modern Protocols

The synthetic routes to N-Boc protected hydroxylamines have evolved from the initial reports to more refined and versatile methods. The choice of synthetic strategy often depends on the desired substitution pattern on the nitrogen and oxygen atoms of the hydroxylamine core.

Synthesis of the Parent Compound: tert-Butyl N-Hydroxycarbamate (1)

The original synthesis reported by Carpino has been adapted and optimized over the years. A widely used and reliable modern protocol involves the reaction of hydroxylamine hydrochloride with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base.[2]

Experimental Protocol: Synthesis of tert-Butyl N-Hydroxycarbamate (1)

Materials:

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Potassium carbonate (K₂CO₃) or Sodium Bicarbonate (NaHCO₃)

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Methanol (MeOH) or Diethyl ether (Et₂O) and Water (H₂O)

-

Ethyl acetate (EtOAc)

-

Hexane or Cyclohexane/Toluene for recrystallization

Procedure:

-

To a stirred solution or suspension of hydroxylamine hydrochloride (1.0 eq) in the chosen solvent system (e.g., MeOH or Et₂O/H₂O), add the base (e.g., K₂CO₃, 2.5 eq or NaHCO₃, 1.1 eq) portion-wise at room temperature.

-

After stirring for a period to allow for the neutralization of the hydroxylamine hydrochloride, cool the mixture to 0 °C in an ice bath.

-

Add a solution of di-tert-butyl dicarbonate (1.1 eq) in a suitable solvent (e.g., MeOH or Et₂O) dropwise to the cooled reaction mixture.

-

Allow the reaction to warm to room temperature and stir for several hours (typically 5-12 hours) until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Upon completion, perform an aqueous workup. If methanol was used as the solvent, it is typically removed under reduced pressure. The aqueous residue is then extracted with ethyl acetate. If a two-phase system like Et₂O/H₂O was used, the layers are separated, and the aqueous layer is further extracted with the organic solvent.

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude solid by recrystallization from a suitable solvent system, such as hexane or a mixture of cyclohexane and toluene, to afford tert-butyl N-hydroxycarbamate as a white crystalline solid.

Causality Behind Experimental Choices:

-

Choice of Base: Potassium carbonate or sodium bicarbonate are used to neutralize the hydroxylamine hydrochloride, liberating the free hydroxylamine in situ. The choice of base can influence the reaction rate and workup procedure.

-

Di-tert-butyl dicarbonate ((Boc)₂O): This is the standard and commercially available reagent for the introduction of the Boc group. It is generally preferred over the more hazardous tert-butyl chloroformate.

-

Temperature Control: The initial addition of (Boc)₂O is carried out at 0 °C to moderate the exothermic reaction and minimize potential side reactions.

-

Recrystallization: This purification step is crucial for obtaining a high-purity product, which is essential for subsequent applications where the reagent's stoichiometry is critical.

Characterization Data for tert-Butyl N-Hydroxycarbamate (1):

-

Appearance: White crystalline solid[2]

-

Melting Point: 49–51 °C[2]

-

¹H NMR (500 MHz, CDCl₃): δ 7.24 (br s, 1H, OH), 7.13 (br s, 1H, NH), 1.475 (s, 9H, C(CH₃)₃)[2]

-

¹³C NMR (125 MHz, CDCl₃): δ 158.9 (C=O), 82.2 (C(CH₃)₃), 28.2 (C(CH₃)₃)[2][3]

Synthesis of N-Boc-O-Aryl and N-Boc-O-Alkyl Hydroxylamines

The synthesis of O-substituted N-Boc hydroxylamines typically involves the O-alkylation or O-arylation of tert-butyl N-hydroxycarbamate.

Experimental Protocol: General Procedure for O-Alkylation

-

Dissolve tert-butyl N-hydroxycarbamate (1.0 eq) in a suitable aprotic solvent such as dimethylformamide (DMF) or acetonitrile (MeCN).

-

Add a base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), to the solution and stir for a short period to form the corresponding alkoxide.

-

Add the alkylating agent (e.g., benzyl bromide, methyl iodide) (1.0-1.2 eq) to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating until completion, as monitored by TLC.

-

Perform an aqueous workup by partitioning the reaction mixture between water and an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer, concentrate, and purify the crude product by column chromatography on silica gel.

Synthesis of N-Boc-O-Tosyl Hydroxylamine (2)

A particularly useful and versatile derivative is N-Boc-O-tosyl hydroxylamine, which serves as an electrophilic aminating agent. Its synthesis is a two-step process starting from hydroxylamine.

Experimental Protocol: Synthesis of N-Boc-O-Tosyl Hydroxylamine (2)

Step 1: Synthesis of tert-Butyl N-Hydroxycarbamate (as described in 2.1)

Step 2: Tosylation of tert-Butyl N-Hydroxycarbamate

-

Dissolve the crude or purified tert-butyl N-hydroxycarbamate (1.0 eq) in a suitable solvent such as dichloromethane (DCM).

-

Cool the solution to 0 °C in an ice bath.

-

Add a base, typically a tertiary amine like N-methylmorpholine (NMM) or triethylamine (Et₃N) (2.0 eq).

-

Add a solution of p-toluenesulfonyl chloride (TsCl) (1.1 eq) in DCM dropwise to the cooled reaction mixture.

-

Allow the reaction to warm to room temperature and stir for several hours (typically 3 hours).

-

Upon completion, wash the reaction mixture sequentially with water and a mild acidic solution (e.g., 5% citric acid) to remove the base and its salt.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting residue by crystallization from a suitable solvent system (e.g., 20% ethyl acetate in petroleum ether) to yield N-Boc-O-tosyl hydroxylamine as a white solid.

Diagram of the Synthetic Workflow for N-Boc-O-Tosyl Hydroxylamine:

Caption: Synthetic route to N-Boc-O-tosyl hydroxylamine.

Applications in Organic Synthesis and Drug Discovery

N-Boc protected hydroxylamines have found broad utility as versatile intermediates in a multitude of chemical transformations. Their stability allows for their use in multi-step syntheses where the hydroxylamine functionality needs to be masked until a later stage.

Electrophilic Amination

N-Boc-O-tosyl hydroxylamine is a prominent reagent for electrophilic amination, enabling the formation of N-N bonds. This is particularly valuable in the synthesis of hydrazines, which are important precursors for various heterocyclic compounds and azapeptides.[4]

Synthesis of Hydroxamic Acids

N-Boc-hydroxylamine can be acylated to form N-Boc-N-acyloxy compounds, which are precursors to hydroxamic acids. Hydroxamic acids are a class of compounds with a wide range of biological activities, including roles as enzyme inhibitors.

Role in Drug Discovery

The hydroxylamine moiety is a key structural feature in a number of biologically active molecules. N-Boc protected hydroxylamines serve as crucial building blocks in the synthesis of various drug candidates. For instance, hydroxylamine derivatives have been investigated as potential antibacterial agents that act by inhibiting bacterial ribonucleotide reductase (RNR), an enzyme essential for DNA synthesis and repair.[5][6] The use of a protected form of hydroxylamine allows for its incorporation into complex molecular scaffolds.

Table 1: Comparison of Common N-Boc Protected Hydroxylamine Derivatives

| Compound Name | Structure | Key Application(s) |

| tert-Butyl N-Hydroxycarbamate | (CH₃)₃COCONHOH | Precursor to other derivatives, synthesis of hydroxamic acids. |

| N-Boc-O-Tosyl Hydroxylamine | (CH₃)₃COCONHOTs | Electrophilic amination, synthesis of hydrazines.[4] |

| N,O-Bis(tert-butoxycarbonyl)hydroxylamine | (CH₃)₃COCONHOCOOC(CH₃)₃ | Stable, protected hydroxylamine source.[7] |

| N-Boc-O-Benzyl Hydroxylamine | (CH₃)₃COCONHOBn | Precursor for O-benzylhydroxylamine, used in the synthesis of nitrones. |

Troubleshooting and Safety Considerations

Common Side Reactions and Troubleshooting:

-

Dimerization/Oligomerization of Hydroxylamine: In the synthesis of the parent N-Boc-hydroxylamine, ensuring the complete neutralization of hydroxylamine hydrochloride and maintaining a low temperature during the addition of (Boc)₂O can minimize side reactions.

-

Over-tosylation: In the synthesis of N-Boc-O-tosyl hydroxylamine, the use of excess TsCl or prolonged reaction times can lead to the formation of di-tosylated byproducts. Careful control of stoichiometry is crucial.

-

Incomplete Reaction: If the reaction stalls, gentle heating or the addition of a catalytic amount of a phase-transfer catalyst (for two-phase systems) may be beneficial.

Safety and Handling:

-

Hydroxylamine and its derivatives can be toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Some hydroxylamine derivatives can be thermally unstable. It is important to be aware of the decomposition temperatures and to avoid excessive heating.

-

Reactions should be carried out in a well-ventilated fume hood.

Conclusion

From its initial discovery in 1959 as an extension of Carpino's groundbreaking work on the Boc protecting group, the family of N-Boc protected hydroxylamines has grown into an indispensable toolkit for synthetic chemists. Their unique combination of stability and controlled reactivity has enabled the synthesis of a vast array of complex molecules, with significant implications for drug discovery and materials science. A thorough understanding of their history, synthetic methodologies, and applications, as detailed in this guide, empowers researchers to leverage these versatile reagents to their full potential in the pursuit of scientific innovation.

References

-

Carpino, L. A.; Giza, C. A.; Carpino, B. A. O-Acylhydroxylamines. I. Synthesis of O-Benzoylhydroxylamine. J. Am. Chem. Soc.1959 , 81 (4), 955–957. [Link]

-

García-García, E.; González-Bacerio, J.; et al. Hydroxylamine Derivatives as a New Paradigm in the Search of Antibacterial Agents. ACS Omega2018 , 3 (12), 17795-17807. [Link]

-

García-García, E.; González-Bacerio, J.; et al. Hydroxylamine Derivatives as a New Paradigm in the Search of Antibacterial Agents. ACS Omega2018 , 3 (12), 17795-17807. [Link]

-

PubChem. tert-butyl N-hydroxycarbamate. [Link]

-

Aitken, R. A.; Cordes, D. B.; McKay, A. P.; Sonecha, D. K. tert-Butyl N-Hydroxycarbamate (N-Boc-Hydroxylamine). Molbank2023 , 2023 (3), M1728. [Link]

-

Genet, J.-P.; Mallart, S.; Greck, C.; Piveteau, E. Electrophilic Amination: First Direct Transfer of NHBoc with Li t-Butyl-N-tosyloxycarbamate. Tetrahedron Lett.1991 , 32 (20), 2359-2362. [Link]

-

RSC Publishing. Metal-free synthesis of nitriles from aldehydes using N-Boc-O-tosylhydroxylamine as a nitrogen source. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. N-Boc-O-Tosyl Hydroxylamine: A Key Reagent for Pharmaceutical Research. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. N-Boc-O-Tosyl Hydroxylamine: Your Premier Reagent for Advanced Synthesis. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Versatility of Boc-Protected Hydroxylamine Derivatives in Research. [Link]

-

The Royal Society of Chemistry. Supporting Information. [Link]

-

ResearchGate. N-Boc-O-tosylhydroxylamine. [Link]

-

Gunanathan, C.; et al. Rapid synthesis of alkoxyamine hydrochloride derivatives from alkyl bromide and N,N'-di-tert-butoxycarbonylhydroxylamine ((Boc)2NOH). Beilstein J. Org. Chem.2012 , 8, 124-128. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. tert-Butyl N-Hydroxycarbamate (N-Boc-Hydroxylamine) [mdpi.com]

- 3. tert-butyl N-hydroxycarbamate | C5H11NO3 | CID 97534 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Hydroxylamine Derivatives as a New Paradigm in the Search of Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Rapid synthesis of alkoxyamine hydrochloride derivatives from alkyl bromide and N,N’-di-tert-butoxycarbonylhydroxylamine ((Boc)2NOH) - PMC [pmc.ncbi.nlm.nih.gov]

spectroscopic data (NMR, IR, MS) of N-Boc-N-(phenylsulfonylmethyl)-hydroxyamine

An In-Depth Technical Guide to the Spectroscopic Characterization of N-Boc-N-(phenylsulfonylmethyl)-hydroxylamine

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This technical guide provides a comprehensive analysis of the expected spectroscopic data for the novel compound, N-Boc-N-(phenylsulfonylmethyl)-hydroxylamine. Designed for researchers, medicinal chemists, and drug development professionals, this document outlines the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) signatures essential for the structural elucidation and purity assessment of this molecule. As direct experimental data for this specific compound is not yet widely published, this guide synthesizes information from analogous structures and foundational spectroscopic principles to provide a robust predictive framework. Furthermore, it details validated experimental protocols for data acquisition and presents a logical workflow from synthesis to characterization, underscoring the principles of a self-validating analytical system.

Introduction: A Molecule of Interest

N-Boc-N-(phenylsulfonylmethyl)-hydroxylamine is a multi-functionalized compound featuring three key structural motifs: the tert-butoxycarbonyl (Boc) protecting group, a stable hydroxylamine core, and a phenylsulfonylmethyl substituent. The strategic combination of these groups makes it a potentially valuable building block in synthetic and medicinal chemistry. The Boc group offers a reliable method for masking the reactivity of the hydroxylamine nitrogen, which can be selectively removed under acidic conditions[1]. The hydroxylamine functionality is a critical pharmacophore in many biologically active molecules, while the phenylsulfonyl group can influence solubility, stability, and molecular interactions.

Accurate and unambiguous characterization is paramount to ensuring the integrity of any subsequent research or development. This guide establishes the expected spectroscopic fingerprint of the title compound.

Chemical Structure and Key Functional Groups

The logical relationship between the constituent parts of the molecule is foundational to predicting its spectroscopic behavior.

Caption: Key functional groups of the target molecule.

Predicted Spectroscopic Signatures

The following sections detail the anticipated spectroscopic data based on the analysis of the molecule's distinct chemical environments.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides information on the electronic environment of hydrogen atoms. The predicted spectrum is a composite of signals from the Boc, phenyl, and methylene groups, alongside the labile hydroxyl proton.

Causality of Predictions:

-

Boc Group: The nine protons of the tert-butyl group are chemically equivalent due to free rotation, resulting in a strong singlet. Its typical chemical shift is around 1.4-1.5 ppm[2][3].

-

Methylene Bridge (-CH₂-) : These protons are situated between two electron-withdrawing groups (the nitrogen of the hydroxylamine and the sulfonyl group). This deshielding environment is expected to shift the signal significantly downfield, likely into the 4.5-5.0 ppm range.

-

Phenyl Group (-C₆H₅) : The protons on the aromatic ring will appear in the typical aromatic region of 7.5-8.0 ppm. Protons ortho to the electron-withdrawing sulfonyl group will be the most deshielded and appear furthest downfield.

-

Hydroxyl Proton (-OH) : This proton is attached to an oxygen, which is in turn bonded to nitrogen. Its signal is typically broad due to chemical exchange and hydrogen bonding. Its chemical shift is highly dependent on solvent and concentration, but can be expected in the 7.0-9.0 ppm range.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale / Comparison |

|---|---|---|---|---|

| ~1.48 | Singlet (s) | 9H | C(CH₃)₃ | Consistent with N-Boc protected amines and hydroxylamines[2][3]. |

| ~4.75 | Singlet (s) | 2H | N-CH₂-SO₂ | Methylene bridge between two electron-withdrawing groups. |

| ~7.55-7.65 | Multiplet (m) | 3H | meta & para Ar-H | Standard aromatic region for phenylsulfonyl compounds. |

| ~7.85-7.95 | Multiplet (m) | 2H | ortho Ar-H | Deshielded by adjacent SO₂ group. |

| ~8.50 | Broad Singlet (br s) | 1H | N-OH | Labile proton, shift and width are solvent-dependent. |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR complements the proton data by mapping the carbon skeleton of the molecule.

Causality of Predictions:

-

Boc Group: The carbonyl carbon is distinct and appears around 155-159 ppm. The quaternary carbon is found around 82-84 ppm, and the three equivalent methyl carbons appear around 28 ppm.

-

Methylene Bridge (-CH₂-) : This carbon is significantly deshielded by the adjacent nitrogen and sulfonyl groups and is predicted to be in the 60-70 ppm range.

-

Phenyl Group (-C₆H₅) : Aromatic carbons typically resonate between 120-140 ppm. The ipso-carbon (attached to the SO₂ group) will be the most downfield, followed by the ortho, meta, and para carbons in a predictable pattern based on the electronic effects of the sulfonyl substituent.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale / Comparison |

|---|---|---|

| ~28.2 | C(CH₃)₃ | Typical for Boc-protected compounds[2]. |

| ~65.0 | N-CH₂-SO₂ | Deshielded by adjacent heteroatoms. |

| ~83.5 | C(CH₃)₃ | Quaternary carbon of the Boc group[2]. |

| ~128.0 | ortho Ar-C | Aromatic region. |

| ~129.5 | meta Ar-C | Aromatic region. |

| ~134.0 | para Ar-C | Aromatic region. |

| ~138.0 | ipso Ar-C | Attached to the sulfonyl group. |

| ~157.0 | N-C=O | Carbonyl of the Boc group[2]. |

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying key functional groups based on their vibrational frequencies.

Causality of Predictions:

-

O-H Stretch: The hydroxyl group will give rise to a broad absorption band in the 3100-3400 cm⁻¹ region, characteristic of hydrogen-bonded O-H groups[4].

-

C=O Stretch: The carbonyl of the Boc group is expected to produce a strong, sharp absorption band around 1720-1740 cm⁻¹.

-

SO₂ Stretches: Sulfonyl groups are characterized by two strong stretching vibrations: an asymmetric stretch around 1330-1360 cm⁻¹ and a symmetric stretch around 1140-1160 cm⁻¹[5].

-

Aromatic C=C Stretches: These will appear as several medium-to-weak bands in the 1450-1600 cm⁻¹ region[6].

Table 3: Predicted IR Absorption Frequencies

| Frequency (cm⁻¹) | Intensity | Assignment | Functional Group |

|---|---|---|---|

| ~3250 | Broad, Medium | O-H stretch | Hydroxylamine |

| ~3060 | Weak | Aromatic C-H stretch | Phenyl Ring |

| ~2980 | Medium | Aliphatic C-H stretch | Boc & Methylene |

| ~1735 | Strong, Sharp | C=O stretch | Boc Carbonyl |

| ~1585, 1475 | Medium-Weak | C=C stretch | Phenyl Ring |

| ~1350 | Strong | Asymmetric SO₂ stretch | Phenylsulfonyl |

| ~1155 | Strong | Symmetric SO₂ stretch | Phenylsulfonyl |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and crucial information about the molecule's fragmentation patterns, confirming its composition.

Predicted Analysis (ESI, Positive Mode):

-

Molecular Weight: 301.35 g/mol (C₁₂H₁₇NO₅S)

-

Expected Ions:

-

[M+H]⁺: m/z 302.09

-

[M+Na]⁺: m/z 324.07

-

-

Key Fragmentation Pathways:

-

Loss of Boc group: A primary fragmentation would be the loss of the entire Boc group (-100 Da) or the loss of isobutylene (-56 Da) to give a fragment at m/z 246.05.

-

Loss of Phenylsulfonylmethyl: Cleavage could result in the loss of the phenylsulfonylmethyl radical (-155 Da) leading to a fragment corresponding to the protonated N-Boc hydroxylamine ion at m/z 134.08.

-

Loss of Phenyl: Cleavage of the S-Ph bond could lead to a loss of the phenyl group (-77 Da).

-

Standard Operating Protocols for Spectroscopic Analysis

To ensure data integrity and reproducibility, the following standardized protocols are recommended. These workflows represent a self-validating system where each step is designed for optimal data quality.

General Sample Preparation

-

Ensure the sample is dry and free of residual solvents by drying under high vacuum for several hours.

-

Use high-purity, deuterated solvents for NMR and spectroscopy-grade solvents for MS.

-

For solid-state IR, ensure the sample is finely ground if using a KBr pellet or that good contact is made with the crystal for ATR analysis.

NMR Data Acquisition Workflow

Caption: Standard workflow for NMR analysis.

Detailed NMR Protocol:

-

Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve in approximately 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) in a clean NMR tube.

-

Instrumentation: Use a 500 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Acquire data using a standard single-pulse sequence. Typical parameters include a 30° pulse angle, a relaxation delay of 2 seconds, and 16 scans.

-

¹³C NMR Acquisition: Acquire data using a proton-decoupled pulse sequence (e.g., zgpg30). A longer relaxation delay (5 seconds) and a larger number of scans (1024 or more) are typically required due to the low natural abundance of ¹³C.

-

Processing: Process the raw data (FID) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak or internal standard (TMS).

ATR-FTIR Spectroscopy Protocol

-

Background Scan: Clean the ATR crystal with isopropanol and acquire a background spectrum.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete and firm contact using the instrument's pressure clamp.

-

Data Acquisition: Collect the sample spectrum. Typical parameters include a resolution of 4 cm⁻¹ over a range of 4000-650 cm⁻¹, with 32 scans co-added to improve the signal-to-noise ratio[7].

-

Processing: The software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

ESI-MS Protocol

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use an Electrospray Ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., Time-of-Flight, TOF).

-

Data Acquisition: Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min). Acquire data in positive ion mode over a mass range of m/z 100-500.

-

Analysis: Identify the molecular ion peaks ([M+H]⁺, [M+Na]⁺) and compare the observed m/z values to the calculated exact mass. If possible, perform MS/MS analysis on the parent ion to confirm predicted fragmentation patterns.

Integrated Synthesis and Characterization Logic

Caption: Integrated workflow from synthesis to final structural validation.

Conclusion

This guide establishes a detailed predictive framework for the spectroscopic characterization of N-Boc-N-(phenylsulfonylmethyl)-hydroxylamine. The combination of ¹H NMR, ¹³C NMR, IR, and MS provides a multi-faceted and orthogonal approach to structural verification. The predicted chemical shifts, absorption frequencies, and mass-to-charge ratios serve as a benchmark for researchers synthesizing this compound. By adhering to the outlined protocols and understanding the causal relationships between molecular structure and spectroscopic output, scientists can confidently confirm the identity and purity of this valuable synthetic intermediate, ensuring the integrity of their downstream applications in drug discovery and materials science.

References

- The Royal Society of Chemistry. (n.d.). Supporting information Solid Supported Platinum(0) Nanoparticles Catalyzed Chemo-selective Reduction of Nitroarenes to N-Arylhydroxylamines.

-

Aitken, R. A., et al. (2023). tert-Butyl N-Hydroxycarbamate (N-Boc-Hydroxylamine). MDPI. Retrieved from [Link]

- NP-MRD. (n.d.). 13C NMR Spectrum (1D, 126 MHz, H2O, predicted) (NP0320993).

-

Aitken, R. A., et al. (2023). tert-Butyl N-Hydroxycarbamate (N-Boc-Hydroxylamine). ResearchGate. Retrieved from [Link]

- LibreTexts Chemistry. (n.d.). Infrared (IR) Spectroscopy.

-

ResearchGate. (2015). Synthesis, Spectral Characterization and Biological Activities of Methyl Substituted Amino Acid Conjugated Sulfonamides. Retrieved from [Link]

-

ResearchGate. (n.d.). Confirmation of introduction of sulfonyl groups. (a) NMR spectra of.... Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of N-BOC-150, N-BOC-180, and N-BOC-210 samples (a) and.... Retrieved from [Link]

-

SpectraBase. (n.d.). N-Boc-hydroxylamine - Optional[13C NMR] - Spectrum. Retrieved from [Link]

-

ResearchGate. (n.d.). Thermogravimetric analysis of the N‐Boc protected O‐substituted hydroxylamine reagents (R1‐R3). Retrieved from [Link]

-

Research India Publications. (2017). Synthesis and characterization of some sulfonamide dervatives. Retrieved from [Link]

-

National Institutes of Health. (n.d.). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Retrieved from [Link]

-

Organic Chemistry Portal. (2020). Diversity-Oriented Synthesis of N,N,O-Trisubstituted Hydroxylamines from Alcohols and Amines by N-O Bond Formation. Retrieved from [Link]

-

Illinois State University. (2015). Infrared Spectroscopy. Retrieved from [Link]

-

NIST. (n.d.). Hydroxylamine, O-(phenylmethyl)-. Retrieved from [Link]

-

ResearchGate. (n.d.). N ‐Boc‐ O ‐tosylhydroxylamine | Request PDF. Retrieved from [Link]

-

National Institutes of Health. (2019). Distinct Difference in Sensitivity of NIR vs. IR Bands of Melamine to Inter-Molecular Interactions with Impact on Analytical Spectroscopy Explained by Anharmonic Quantum Mechanical Study. Retrieved from [Link]

-

ResearchGate. (n.d.). Overlay of 1 H NMR spectra comparing the hydroxylamine synthetic products. Retrieved from [Link]

-

NIST. (n.d.). Hydroxylamine, n-ethyl-, hydrochloride. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H-NMR spectrum of N-Boc glutamic acid. Retrieved from [Link]

-

ResearchGate. (2011). Synthesis and IR, NMR, characterization of new p-(N,N-diphenylamino) chalcones. Retrieved from [Link]

-

PubMed. (1995). NMR spectroscopic characterization of adinazolam mesylate: pH-dependent structure change in aqueous solution and active methylene. Retrieved from [Link]

Sources

- 1. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tert-Butyl N-Hydroxycarbamate (N-Boc-Hydroxylamine) [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 5. researchgate.net [researchgate.net]

- 6. cpha.tu.edu.iq [cpha.tu.edu.iq]

- 7. Distinct Difference in Sensitivity of NIR vs. IR Bands of Melamine to Inter-Molecular Interactions with Impact on Analytical Spectroscopy Explained by Anharmonic Quantum Mechanical Study - PMC [pmc.ncbi.nlm.nih.gov]

The Reactivity Profile of N-Boc-N-(phenylsulfonylmethyl)-hydroxylamine: A Technical Guide for Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the predicted reactivity profile of N-Boc-N-(phenylsulfonylmethyl)-hydroxylamine, a molecule of significant interest in medicinal chemistry and drug development. While direct literature on this specific compound is sparse, this document synthesizes data from structurally related analogues to present a comprehensive and scientifically grounded overview. We will explore its probable synthesis, stability, and key reactive characteristics, including its potential as a nitroxyl (HNO) donor and its behavior in the presence of electrophilic and nucleophilic agents. This guide is intended to provide researchers, scientists, and drug development professionals with the foundational knowledge required to effectively utilize this compound in novel synthetic strategies.

Introduction: Unveiling a Potential Therapeutic Scaffold

The strategic incorporation of nitrogen- and sulfur-containing functional groups is a cornerstone of modern medicinal chemistry. N-Boc-N-(phenylsulfonylmethyl)-hydroxylamine presents a unique combination of a protected hydroxylamine and a phenylsulfonylmethyl moiety. The tert-butyloxycarbonyl (Boc) group offers a labile protecting strategy for the nitrogen atom, allowing for its selective deprotection under acidic conditions.[1][2][3] The phenylsulfonylmethyl group, with its strong electron-withdrawing nature, is anticipated to significantly influence the reactivity of the adjacent hydroxylamine.

This guide will dissect the probable chemical behavior of this molecule, drawing parallels from well-documented analogues such as N-Boc-O-tosyl hydroxylamine and other N-substituted hydroxylamines.[4][5][6] Understanding this reactivity is paramount for its application in the synthesis of novel nitrogen-containing heterocycles and as a potential progenitor for biologically active small molecules.

Synthesis and Physicochemical Properties

Proposed Synthetic Pathway

A probable synthetic approach involves the nucleophilic substitution of a suitable halo- or sulfonyloxymethylphenylsulfone with N-Boc-hydroxylamine.

Experimental Protocol: Proposed Synthesis of N-Boc-N-(phenylsulfonylmethyl)-hydroxylamine

-

Preparation of the Electrophile: To a solution of hydroxymethyl phenyl sulfone in a suitable aprotic solvent (e.g., dichloromethane, acetonitrile), add a halogenating agent (e.g., thionyl chloride, phosphorus tribromide) or a sulfonylating agent (e.g., tosyl chloride, mesyl chloride) in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine) at 0 °C.

-

N-Alkylation of N-Boc-hydroxylamine: To a solution of N-Boc-hydroxylamine[7] in a polar aprotic solvent (e.g., DMF, DMSO), add a suitable base (e.g., sodium hydride, potassium carbonate) to generate the corresponding anion.

-

Reaction: Slowly add the solution of the electrophile from step 1 to the solution from step 2 at room temperature and stir until the reaction is complete (monitored by TLC or LC-MS).

-

Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Physicochemical Properties (Predicted)

The following table summarizes the predicted physicochemical properties of N-Boc-N-(phenylsulfonylmethyl)-hydroxylamine based on its structure.

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C₁₂H₁₇NO₅S | - |

| Molecular Weight | 287.33 g/mol | - |

| Appearance | Likely a white to off-white solid | Based on similar N-Boc protected compounds. |

| Solubility | Soluble in common organic solvents (DCM, EtOAc, THF, etc.). Insoluble in water. | The presence of the Boc and phenyl groups suggests good solubility in organic media. |

| Stability | Stable under neutral and basic conditions. Labile to strong acids and potentially to heat. | The N-Boc group is known to be acid-labile.[1][8][9] |

Core Reactivity Profile

The reactivity of N-Boc-N-(phenylsulfonylmethyl)-hydroxylamine is dictated by the interplay of its three key components: the N-Boc protecting group, the hydroxylamine moiety, and the phenylsulfonylmethyl group.

The N-Boc Group: A Gateway to Reactivity

The Boc group serves as a robust protecting group for the hydroxylamine nitrogen, rendering it less nucleophilic and preventing unwanted side reactions.[2][3] Its primary role is to be selectively removed to unmask the reactive N-H functionality.

Diagram: Deprotection of N-Boc-N-(phenylsulfonylmethyl)-hydroxylamine

Caption: Acid-catalyzed deprotection of the N-Boc group.

The Hydroxylamine Moiety: A Nucleophilic and Electrophilic Center

Hydroxylamines are ambident nucleophiles, capable of reacting through either the nitrogen or the oxygen atom.[10] The presence of the electron-withdrawing phenylsulfonylmethyl group is expected to decrease the nucleophilicity of the nitrogen atom.

Diagram: Nucleophilic and Electrophilic Reactivity

Caption: Dual nucleophilic and electrophilic nature of the hydroxylamine.

The Phenylsulfonylmethyl Group: An Activating and Leaving Group